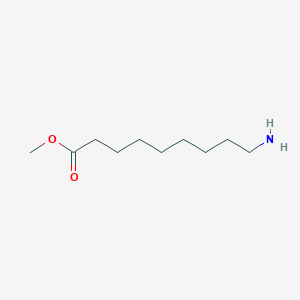

Nonanoic acid, 9-amino-, methyl ester

Description

Significance of Omega-Functionalized Fatty Acid Methyl Esters in Contemporary Organic Synthesis

Omega-functionalization refers to the presence of a reactive group at the terminus of the fatty acid's aliphatic chain (the omega carbon), opposite the carboxyl or ester group. This bifunctional nature is of profound significance in organic synthesis. It allows these molecules to act as linear building blocks, capable of reacting at both ends. This characteristic is particularly crucial in polymerization chemistry, where omega-functionalized monomers can be linked to form long-chain polymers like polyamides and polyesters. The hydrocarbon chain, derived from the fatty acid, imparts flexibility, hydrophobicity, and biodegradability to the resulting polymer. Beyond polymers, these compounds serve as intermediates in the synthesis of surfactants, lubricants, and specialty chemicals where a long, defined-length carbon spacer is required. creative-proteomics.com The ability to derive these bifunctional molecules from natural sources aligns with the principles of green chemistry, making them attractive alternatives to petroleum-based feedstocks. researchgate.net

Research Context of Nonanoic Acid, 9-amino-, Methyl Ester as a Strategic Building Block

This compound is a prime example of an omega-functionalized fatty acid ester that serves as a strategic building block. This C9 compound possesses a methyl ester at one end (C1) and a primary amine group at the other (C9). This specific architecture makes it an ideal A-B type monomer for the synthesis of polyamides, specifically nylon-9. In such a polymerization, the amino group of one monomer reacts with the ester group of another to form a long-chain polymer linked by amide bonds.

The nine-carbon methylene (B1212753) chain provides a specific spacer length that influences the physical properties of the resulting material, such as its melting point, crystallinity, and mechanical strength. Amino acids and their derivatives are recognized as versatile and natural building blocks for creating functional materials, enhancing properties like biocompatibility and biodegradability. rsc.org The strategic importance of methyl 9-aminononanoate lies in its ability to introduce this well-defined, bio-based segment into macromolecular structures. Its synthesis can be achieved from oleic acid, a common unsaturated fatty acid, through a sequence of metathesis and oxidative cleavage followed by reductive amination, linking it directly to renewable feedstocks. google.com

Historical Development and Evolution of Related C9 Fatty Acid Derivative Chemistry

The chemistry of fatty acids, or oleochemistry, has a rich history that began with the pioneering work of Michel Eugène Chevreul in the early 19th century. nih.gov His studies on animal fats led to the isolation of the first fatty acids and the understanding of saponification—the process of making soap by hydrolyzing triglycerides. nih.gov For much of the 19th and early 20th centuries, the focus remained on the primary uses of fats for soaps and as a source of glycerol (B35011).

The development of C9 fatty acid derivative chemistry is a more recent advancement, intrinsically linked to the industrial utilization of abundant, long-chain unsaturated fatty acids, particularly oleic acid (a C18 fatty acid). A landmark development was the invention of large-scale oxidative cleavage processes, such as ozonolysis. The oxidation of the C9-C10 double bond in oleic acid yields two C9 fragments: nonanoic acid (pelargonic acid) and azelaic acid (a nine-carbon dicarboxylic acid). This industrial process provided a reliable source of C9 chemical building blocks. From these initial products, a diverse range of derivatives, including this compound, could be synthesized. This evolution transformed a simple, natural C18 fatty acid into a platform for producing valuable bifunctional C9 monomers, demonstrating the increasing sophistication of oleochemistry in creating high-performance, bio-based chemicals. researchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are critical for its application in research and synthesis. The following table outlines the key identifiers and physicochemical characteristics of this compound. nih.gov

| Property | Value |

| CAS Number | 4088-26-0 |

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | methyl 9-aminononanoate |

| Synonyms | Methyl 9-aminononanoate |

| Canonical SMILES | COC(=O)CCCCCCCCN |

| InChI Key | XOVWENKUOYOTSR-UHFFFAOYSA-N |

Research Applications of this compound

As a bifunctional molecule, this compound is a valuable intermediate in various synthetic applications. Its utility stems from the distinct reactivity of its terminal amino and ester groups.

| Application Area | Role of Compound | Functional Groups Involved | Resulting Product/Material |

| Polymer Synthesis | A-B Monomer | Amino (-NH₂) and Methyl Ester (-COOCH₃) | Polyamide-9 (Nylon-9) |

| Fine Chemical Synthesis | Intermediate/Precursor | Amino group for nucleophilic reactions; Ester group for hydrolysis or amidation | Complex organic molecules, specialty amides, long-chain functionalized compounds |

| Material Functionalization | Surface Modifier | Amino group for grafting onto surfaces or other polymers | Modified materials with altered surface properties (e.g., hydrophobicity, biocompatibility) |

Structure

3D Structure

Properties

CAS No. |

4088-26-0 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 9-aminononanoate |

InChI |

InChI=1S/C10H21NO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9,11H2,1H3 |

InChI Key |

XOVWENKUOYOTSR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways of Nonanoic Acid, 9 Amino , Methyl Ester

Chemical Synthesis Approaches

Chemical synthesis provides versatile and high-yielding pathways to Nonanoic acid, 9-amino-, methyl ester, often starting from intermediates derived from the oxidative cleavage of fatty acids.

Reductive Amination Strategies for the Incorporation of the C9-Amino Functionality

Reductive amination is a cornerstone class of reactions for forming amines from carbonyl compounds. In the context of synthesizing this compound, the key precursor is methyl 9-oxononanoate (B1257084) (also known as methyl azelaaldehydate). nih.govnist.gov This aldehyde-ester is typically subjected to a reaction with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas with a metal catalyst, to yield the desired terminal amino group.

The process involves two main steps:

Imine Formation: The aldehyde group of methyl 9-oxononanoate reacts with ammonia to form an intermediate imine.

Reduction: The imine is then reduced to the primary amine.

This transformation is a critical final step in multi-step syntheses originating from unsaturated fatty acids. google.com The direct reductive amination of the aldehyde-ester intermediate avoids the need for protecting the ester group and offers an efficient route to the final product. acs.org A patented method describes the reductive amination of the reaction mixture obtained from the ozonolysis of unsaturated fatty acids, using a C1 to C5 alcohol mixed with water as the solvent, to directly form the ω-amino acid or its ester. google.com

| Precursor | Reagents | Product | Key Features |

| Methyl 9-oxononanoate | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., H₂/Catalyst) | This compound | Direct conversion of the terminal aldehyde to an amine. |

| Ozonolysis product of unsaturated fatty acid esters | Ammonia, H₂/Catalyst, Alcohol/Water solvent | This compound | One-pot or telescoped reaction following oxidative cleavage. google.com |

Derivatization Pathways from Oxidized Fatty Acid Methyl Esters and Related Intermediates

The synthesis of this compound is intrinsically linked to the oxidative cleavage of C18 unsaturated fatty acids like oleic acid. The double bond at the C9-C10 position is the key reactive site for generating the necessary nine-carbon backbone. mdpi.com

One prominent method involves ozonolysis. When methyl oleate (B1233923) is treated with ozone, the double bond is cleaved, producing a mixture of intermediates. Under reductive workup conditions (reductive ozonolysis), this cleavage yields nonanal (B32974) and methyl 9-oxononanoate. mdpi.com The latter is the direct precursor for the reductive amination step described previously. researchgate.net

Another approach is oxidative cleavage using stronger oxidizing agents like hydrogen peroxide. This process can convert the double bond of an unsaturated fatty acid into two carboxylic acid groups, yielding azelaic acid and pelargonic acid. mdpi.com For the synthesis of the target amino ester, the process is controlled to yield the aldehyde-ester intermediate, which is then converted via reductive amination. google.com

| Starting Material | Oxidative Cleavage Method | Key Intermediate | Reference |

| Methyl Oleate | Reductive Ozonolysis | Methyl 9-oxononanoate | mdpi.com |

| Oleic Acid | Oxidative Cleavage (e.g., with H₂O₂) | 9-Oxononanoic acid | mdpi.com |

| 9-Decenoic acid | Reductive Ozonolysis | 9-Oxononanoic acid | google.com |

Multistep Organic Synthesis Routes from Renewable Lipid Feedstocks

Utilizing renewable lipid feedstocks, such as vegetable oils (e.g., soybean, sunflower, or rapeseed oil), is a primary strategy for the sustainable production of this compound. acs.orggoogle.com These oils are rich in oleic acid and other unsaturated fatty acids.

A common industrial route involves a sequence of metathesis and oxidative cleavage:

Cross-Metathesis: The unsaturated fatty acid or its ester (e.g., methyl oleate) is reacted with ethylene (B1197577) in a cross-metathesis reaction. This process, often catalyzed by ruthenium complexes, cleaves the C18 chain, yielding 1-decene (B1663960) and methyl 9-decenoate. google.comgoogle.com This step efficiently creates two shorter-chain molecules with terminal double bonds.

Oxidative Cleavage: The resulting methyl 9-decenoate is then subjected to oxidative cleavage, typically through ozonolysis. This breaks the terminal double bond to form the C9 aldehyde-ester, methyl 9-oxononanoate. google.com

Reductive Amination: Finally, as detailed in section 2.1.1, the methyl 9-oxononanoate is converted to this compound via reductive amination. google.com

This multi-step pathway is advantageous as it transforms readily available and economical bio-based raw materials into a valuable polymer precursor. google.com

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, methodologies for the stereoselective synthesis of amino acids can be applied to produce chiral derivatives. Such derivatives might involve introducing chirality at the α-carbon or other positions along the carbon chain.

General strategies for asymmetric synthesis of amino esters that could be adapted for such purposes include:

The Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and a cyanide source. By using a chiral amine auxiliary, such as (S)-α-methylbenzylamine, the addition of cyanide can be directed to one face of the intermediate imine, leading to a diastereoselective synthesis of an α-amino nitrile. nih.gov Subsequent hydrolysis would yield a chiral α-amino acid.

Conjugate Addition of Chiral Amides: The Michael addition of chiral lithium amides to α,β-unsaturated esters is an effective method for preparing chiral β-amino esters. The stereoselectivity is controlled by the chiral amine used. nih.gov

Alkylation of Chiral Glycine (B1666218) Equivalents: Chiral glycine derivatives can be alkylated with high diastereoselectivity. Subsequent hydrolysis under mild conditions can yield non-proteinogenic amino acid methyl esters. chimia.ch

Although specific examples for chiral derivatives of this compound are not prominent in the literature, these established principles demonstrate the potential for creating such molecules should a specific application, for instance in specialized polymers or pharmaceuticals, require them.

Biocatalytic and Chemo-Enzymatic Synthesis of this compound and its Precursors

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often proceeding under milder conditions with high selectivity. Whole-cell systems are particularly promising as they can house multi-step enzymatic cascades.

Whole-Cell Biotransformation Systems for ω-Amino Fatty Acid Methyl Esters

The biosynthesis of ω-amino fatty acids and their esters can be achieved using engineered microorganisms that express a sequence of catalytic enzymes. google.com These whole-cell systems can convert fatty acids or their derivatives into the desired amino-functionalized products.

A relevant pathway for producing 9-aminononanoic acid involves a chemo-enzymatic approach starting from oleic acid. nih.govmdpi.com

Chemical Conversion: Oleic acid is first converted to 9-hydroxynonanoic acid.

Enzymatic Cascade: The 9-hydroxynonanoic acid is then transformed into 9-aminononanoic acid through a two-step enzymatic cascade within a whole-cell biocatalyst:

Oxidation: A primary alcohol dehydrogenase oxidizes the terminal hydroxyl group of 9-hydroxynonanoic acid to an aldehyde (9-oxononanoic acid).

Amination: An ω-transaminase then catalyzes the transfer of an amino group from an amine donor (like alanine) to the aldehyde, forming 9-aminononanoic acid. nih.govmdpi.com

This approach highlights the synergy between chemical and biological transformations. Furthermore, systems have been developed for other ω-amino fatty acids, such as aminolauric acid methyl ester, using engineered cells expressing enzymes for terminal oxidation (e.g., P450 monooxygenases) followed by amination with a transaminase. google.comrwth-aachen.de Such systems demonstrate the modularity and potential of whole-cell biocatalysis for producing a range of ω-amino fatty acid methyl esters.

| System | Substrate | Key Enzymes | Product | Reference |

| Chemo-enzymatic cascade | 9-Hydroxynonanoic acid | Alcohol Dehydrogenase, ω-Transaminase | 9-Aminononanoic acid | nih.gov, mdpi.com |

| Whole-cell biocatalyst | Carboxylic acids / Esters | P450 Monooxygenase, Alcohol Dehydrogenase, ω-Transaminase | ω-Amino carboxylic acids / Esters | google.com |

Engineering of Microbial Platforms for Specific Conversions

The development of robust microbial cell factories is fundamental to the efficient production of ω-amino fatty acids. Organisms such as Escherichia coli, Corynebacterium glutamicum, and Candida tropicalis have been engineered to serve as platforms for these specific biotransformations.

Escherichia coli has been extensively engineered for the production of various fatty acid-derived chemicals. nih.govrenewable-carbon.euresearchgate.net Its well-characterized genetics and rapid growth make it an ideal host. Engineering strategies in E. coli for producing ω-amino fatty acid precursors focus on several key areas:

Enhancing Fatty Acid Biosynthesis (FAB): Overexpression of key FAB enzymes and depletion of regulatory signals (long-chain acyl-ACPs) can increase the flux towards fatty acid synthesis. nih.gov

Targeted Chain Length Specificity: The expression of specific acyl-ACP thioesterases is crucial for controlling the chain length of the fatty acid products, ensuring a high proportion of C9 precursors for nonanoic acid derivatives. nih.govnih.gov

Minimizing Degradation: Deletion of genes involved in the β-oxidation pathway, such as fadD, prevents the degradation of fatty acid intermediates, thereby increasing their availability for downstream functionalization. nih.govnih.gov

Introducing Functionalization Pathways: Heterologous expression of genes encoding monooxygenases, alcohol dehydrogenases, and transaminases is required to build the complete biosynthetic pathway to the final ω-amino product. nih.govnih.gov

Corynebacterium glutamicum is a Gram-positive bacterium widely used for the industrial production of amino acids. nih.govresearchgate.netresearchgate.net Its robust nature and inherent capabilities in amino acid synthesis make it a promising chassis for producing ω-amino fatty acids. Unlike E. coli, C. glutamicum possesses a type I fatty acid synthase (FAS-I), which produces CoA-bound fatty acids like oleic and palmitic acid. nih.govnih.gov Metabolic engineering of this organism involves redirecting carbon flux from central metabolism towards the fatty acid biosynthetic pathway and introducing the necessary enzymatic machinery for terminal functionalization. nih.govmdpi.com

Candida tropicalis , a yeast species, is particularly noted for its potent ω-oxidation pathway. researchgate.net This pathway allows it to use fatty acids and alkanes as sole carbon sources by oxidizing the terminal methyl group. nih.govnih.gov This natural capability has been harnessed and enhanced through metabolic engineering for the production of ω-hydroxy fatty acids and dicarboxylic acids, which are key intermediates. researchgate.netresearchgate.net Engineering efforts in C. tropicalis include:

Blocking β-oxidation: Inactivating genes like POX4 and POX5, which encode acyl-CoA oxidases, prevents the degradation of fatty acids and forces them through the ω-oxidation pathway. researchgate.netnih.gov

Overexpressing P450 Monooxygenases: Amplifying the expression of cytochrome P450 (CYP) monooxygenase genes, such as those from the CYP52 family, enhances the rate-limiting ω-hydroxylation step. researchgate.netnih.gov This has led to high-titer production of ω-hydroxy fatty acids from fatty acid methyl esters. researchgate.net

Table 1: Microbial Platforms and Key Engineering Strategies

| Microbial Platform | Key Natural Pathway | Primary Engineering Targets | Primary Precursor Produced |

|---|---|---|---|

| Escherichia coli | Type II Fatty Acid Synthesis (FAS-II) | Overexpression of thioesterases; Deletion of β-oxidation genes (e.g., fadD); Heterologous expression of functionalization enzymes. nih.govnih.gov | Free fatty acids of specific chain lengths. nih.gov |

| Corynebacterium glutamicum | Type I Fatty Acid Synthesis (FAS-I); Amino acid biosynthesis. nih.govnih.gov | Redirection of carbon flux to fatty acid synthesis; Introduction of ω-oxidation and amination pathways. nih.govmdpi.com | Acyl-CoAs; Amino acid precursors. nih.gov |

| Candida tropicalis | ω-Oxidation of fatty acids. researchgate.net | Blocking β-oxidation (e.g., POX4, POX5); Overexpression of P450 monooxygenases. researchgate.netnih.govnih.gov | ω-Hydroxy fatty acids; Dicarboxylic acids. researchgate.net |

Enzymatic Cascades for the Production of 9-Hydroxy and 9-Oxo Intermediates

The conversion of fatty acids or their esters into methyl 9-aminononanoate is achieved through a multi-enzyme cascade reaction. rsc.org This cascade creates the 9-hydroxy and 9-oxo intermediates required for the final amination step. A typical pathway begins with the terminal hydroxylation of a C9 fatty acid ester.

ω-Hydroxylation: The first and often rate-limiting step is the regioselective hydroxylation of the terminal methyl group of a nonanoic acid derivative. researchgate.net This reaction is catalyzed by a cytochrome P450 monooxygenase, which introduces a hydroxyl group to form a 9-hydroxynonanoic acid intermediate. nih.gov

Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to an aldehyde (an ω-oxo intermediate). This step is typically catalyzed by an alcohol oxidase or an alcohol dehydrogenase. nih.govmdpi.com

Further Oxidation (Side Reaction): In some organisms, the aldehyde can be further oxidized by an aldehyde dehydrogenase to form a dicarboxylic acid. nih.gov Engineering strategies often aim to prevent this by deleting the responsible dehydrogenase or by optimizing the cascade to favor the subsequent amination step.

These enzymatic steps can be performed in vivo using an engineered whole-cell catalyst or in vitro with isolated enzymes. nih.govmdpi.com Whole-cell systems are often preferred as they provide a cellular environment that can handle cofactor regeneration internally. mdpi.com For example, a cascade can be designed where an alcohol dehydrogenase-catalyzed oxidation generates NADH, which can then be utilized by other enzymes in the cell. nih.gov

Enzyme-Catalyzed Derivatization of Fatty Acid Esters

The core of the biocatalytic pathway to methyl 9-aminononanoate lies in the sequential, enzyme-catalyzed derivatization of the fatty acid ester substrate. The high selectivity of these enzymes ensures that the functional groups are introduced at the correct positions without the need for protecting groups common in chemical synthesis.

Regioselective Hydroxylation and Oxidation Mediated by Monooxygenases and Dehydrogenases

The introduction of an amino group at the ω-position first requires the creation of a reactive "handle" on the terminal carbon. This is accomplished through a two-step oxidation process.

Monooxygenases , particularly cytochrome P450 (P450) enzymes, are crucial for the initial, highly selective C-H bond activation. nih.govnih.gov These enzymes catalyze the regioselective hydroxylation of the terminal (ω) methyl group of fatty acids. researchgate.net Fungal P450s from Candida species, such as CYP52A13 and CYP52A17, have demonstrated notable ω-hydroxylation activity on a range of fatty acid substrates. researchgate.netnih.gov For instance, CYP52A13 shows a preference for unsaturated fatty acids, while CYP52A17 is more effective on shorter, saturated fatty acids. nih.gov The choice of monooxygenase is therefore critical for tailoring the process to a specific substrate like nonanoic acid methyl ester.

Following hydroxylation, the resulting ω-hydroxy fatty acid ester is oxidized to an ω-oxo fatty acid ester. This step is mediated by alcohol dehydrogenases (ADHs) or fatty alcohol oxidases (FAOs) . nih.govmdpi.com For example, Candida tropicalis utilizes FAOs to convert the ω-hydroxy fatty acid into an aldehyde intermediate as part of its natural ω-oxidation pathway. nih.gov This oxidation is a critical prerequisite for the subsequent amination reaction.

Table 2: Key Enzymes in Hydroxylation and Oxidation

| Enzyme Class | Specific Example(s) | Reaction Catalyzed | Source Organism Example | Reference |

|---|---|---|---|---|

| Monooxygenase | CYP52A13, CYP52A17 | ω-Hydroxylation of fatty acids | Candida tropicalis | nih.gov |

| Monooxygenase | P450BM3 | Sub-terminal hydroxylation of fatty acids | Bacillus megaterium | nih.gov |

| Fatty Alcohol Oxidase | FAO1 | Oxidation of ω-hydroxy fatty acid to ω-oxo fatty acid | Candida tropicalis | nih.gov |

| Alcohol Dehydrogenase | ADH | Oxidation of alcohol to aldehyde/ketone | Micrococcus luteus | mdpi.com |

Transaminase-Catalyzed Amination of ω-Oxo/Hydroxy Fatty Acid Esters

The final and defining step in the synthesis of methyl 9-aminononanoate is the introduction of the amino group. This is achieved through reductive amination of the ω-oxo intermediate, a reaction efficiently catalyzed by ω-transaminases (ω-TAs) . nih.govmdpi.com

ω-Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amine donor (such as L-alanine or isopropylamine) to a ketone or aldehyde acceptor. nih.govalmacgroup.com Unlike α-transaminases, which are specific to α-keto acids, ω-TAs have a broad substrate scope that includes aliphatic aldehydes, making them ideal for this application. mdpi.com The reaction converts the 9-oxo group of the fatty acid ester directly into a 9-amino group. nih.gov

Process Optimization in Biocatalysis for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of methyl 9-aminononanoate production requires careful optimization of the entire biocatalytic process. researchgate.net Key strategies include enhancing enzyme performance, optimizing reaction conditions, and improving cofactor regeneration. rsc.orgchemrxiv.org

Enzyme and Strain Improvement:

Directed Evolution: Protein engineering techniques can be used to improve the activity, stability, and substrate specificity of key enzymes like monooxygenases and transaminases. mdpi.com

Fermentation and Reaction Optimization:

Medium Composition: Adjusting the composition of the fermentation medium, including carbon and nitrogen sources, can enhance microbial growth and product formation. imrpress.com For example, using renewable feedstocks like glycerol (B35011) can improve the sustainability and economics of the process. nih.gov

Physicochemical Parameters: Optimizing parameters such as temperature, pH, and oxygen supply is critical for maximizing enzyme activity and cell viability. nih.gov For instance, the activity of P450 monooxygenases is highly dependent on an adequate supply of oxygen and reducing equivalents (NADPH). nih.gov

Cofactor Regeneration: Many of the enzymes in the cascade, particularly monooxygenases and dehydrogenases, are dependent on expensive cofactors like NAD(P)H. nih.gov Establishing efficient cofactor regeneration systems within the whole-cell catalyst is essential for process viability. This can involve overexpressing enzymes like glucose-6-phosphate dehydrogenase or formate (B1220265) dehydrogenase to continuously replenish the pool of reduced cofactors. nih.gov

By integrating these optimization strategies, it is possible to develop a highly efficient and selective biocatalytic process for the production of methyl 9-aminononanoate from renewable resources. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for Functionalized Nonanoic Acid Derivatives

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of molecules like methyl 9-aminononanoate. By providing exact mass measurements with high accuracy, HRMS allows for the unambiguous determination of the molecular formula.

For "Nonanoic acid, 9-amino-, methyl ester" (C10H21NO2), the expected monoisotopic mass is 187.15723 Da. HRMS can confirm this with a mass error typically in the low parts-per-million (ppm) range, distinguishing it from other isobaric compounds.

Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques to generate ions for mass analysis. The subsequent fragmentation of the molecular ion provides a structural fingerprint of the analyte. For methyl 9-aminononanoate, the fragmentation is influenced by both the methyl ester and the primary amino group.

In EI-MS, a common fragmentation pathway for long-chain methyl esters is the McLafferty rearrangement, which would result in a characteristic ion at m/z 74, corresponding to the [CH3OC(OH)=CH2]+ ion. However, the presence of the terminal amino group introduces a more dominant fragmentation pathway. Alpha-cleavage adjacent to the nitrogen atom is a highly favored process for amines. libretexts.org This involves the cleavage of the C8-C9 bond, leading to the formation of a stable immonium ion, [CH2=NH2]+, with an m/z of 30. Another significant fragmentation for primary amines is the loss of ammonia (B1221849) (NH3), which would result in an ion at [M-17]+.

For long-chain aliphatic compounds, the mass spectrum often shows a series of peaks separated by 14 mass units (corresponding to CH2 groups), resulting from the cleavage of C-C bonds along the alkyl chain. libretexts.orglibretexts.org

Under ESI conditions, the molecule is typically observed as the protonated species, [M+H]+, at m/z 188.1645. Collision-induced dissociation (CID) of this precursor ion would likely show a primary neutral loss of methanol (B129727) (CH3OH, 32 Da) to yield an acylium ion, followed by further fragmentation. The loss of water (H2O, 18 Da) and ammonia (NH3, 17 Da) from the protonated molecule are also common fragmentation pathways for amino acids. nih.gov

Table 1: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) | Ionization Mode |

|---|---|---|---|

| [M]+• | [C10H21NO2]+• | 187 | EI |

| [M+H]+ | [C10H22NO2]+ | 188 | ESI |

| [M-31]+ | [C9H18NO]+ | 156 | EI |

| [CH2=NH2]+ | Immonium ion | 30 | EI/ESI |

| [M+H - CH3OH]+ | [C9H18NO]+ | 156 | ESI |

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex matrices. core.ac.uk This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. For "this compound," a suitable internal standard would be, for example, methyl 9-amino-nonanoate-D3 (with deuterium (B1214612) atoms on the methyl ester group) or 15N-9-aminononanoic acid methyl ester.

The sample is then processed, and the ratio of the unlabeled (native) analyte to the labeled internal standard is measured by mass spectrometry, typically using selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS. mdpi.combohrium.com Because the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both equally, leading to highly accurate and precise quantification. bohrium.com

This methodology is crucial in studies where exact concentrations are needed, such as in pharmacokinetic studies or in determining the precise monomer ratio for polymer synthesis.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," 1H and 13C NMR are used for complete structural verification.

Based on data from analogous long-chain fatty acid methyl esters and ω-amino acids, the following spectral features are predicted: aocs.orgnih.govmagritek.com

Predicted 1H NMR Spectrum:

~3.67 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH3).

~2.68 ppm (triplet, 2H): The two protons on the carbon adjacent to the amino group (-CH2-NH2). The signal is a triplet due to coupling with the adjacent CH2 group.

~2.30 ppm (triplet, 2H): The two protons on the carbon alpha to the ester carbonyl group (-CH2-COOCH3). This signal is also a triplet.

~1.62 ppm (multiplet, 2H): The two protons on the carbon beta to the ester group.

~1.45 ppm (multiplet, 2H): The two protons on the carbon beta to the amino group.

~1.2-1.4 ppm (broad multiplet, 8H): The protons of the remaining four methylene (B1212753) groups in the middle of the aliphatic chain.

Predicted 13C NMR Spectrum:

~174 ppm: The carbon of the ester carbonyl group (C=O).

~51.5 ppm: The carbon of the methyl ester group (-OCH3).

~42.5 ppm: The carbon adjacent to the amino group (-CH2-NH2).

~34.1 ppm: The carbon alpha to the ester carbonyl group (-CH2-COOCH3).

~25-33 ppm: A series of signals corresponding to the remaining seven methylene carbons in the aliphatic chain.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Assignment | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| -COOCH3 | 3.67 | 51.5 |

| -C=O | - | 174.0 |

| C2-H2 | 2.30 | 34.1 |

| C3-H2 | 1.62 | ~25.0 |

| C4-C7-H2 | 1.2-1.4 | ~29.0 |

| C8-H2 | 1.45 | ~33.0 |

"this compound" is an achiral molecule, and therefore does not have enantiomers. Consequently, advanced NMR techniques for stereochemical analysis, such as the use of chiral solvating agents (e.g., Mosher's acid), are not directly applicable for determining its stereochemistry. However, if the amino group were to be derivatized with a chiral reagent, a chiral center would be created, and these techniques would then become essential for distinguishing the resulting diastereomers.

9-Aminononanoic acid is the monomer used in the synthesis of Polyamide 9 (Nylon 9). Solid-state NMR (SS-NMR) is a critical technique for characterizing the structure and dynamics of such polymers. nsf.gov While solution NMR is used for the monomer, SS-NMR is necessary for the insoluble polymer.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), SS-NMR can provide information on:

Polymerization: Confirmation of the formation of the amide bond through the appearance of the amide carbonyl signal (~173 ppm) and changes in the chemical shifts of the carbons adjacent to the nitrogen and carbonyl groups.

Crystallinity and Polymorphism: The chemical shifts in SS-NMR are sensitive to the local packing environment. Different crystalline forms (e.g., α and γ forms in polyamides) will give rise to distinct signals, allowing for the determination of the polymorphic form and the degree of crystallinity in the material. researchgate.net

Molecular Dynamics: SS-NMR can probe the mobility of different parts of the polymer chain, such as the mobility of the amorphous regions versus the rigid crystalline domains. elsevierpure.com

Chromatographic Separation Techniques in Research Contexts

Chromatographic methods are essential for the separation, identification, and quantification of "this compound" from reaction mixtures, biological matrices, or polymer hydrolysates.

Gas Chromatography (GC): Due to its bifunctional nature, the compound is polar and not sufficiently volatile for direct GC analysis. Therefore, derivatization is necessary. mdpi.com The methyl ester group is already present, but the primary amino group must be derivatized, for instance, by acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.comnih.gov The resulting N-acyl amino acid methyl ester is volatile and thermally stable, making it suitable for GC-MS analysis. Separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17).

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar compounds and can often be performed without derivatization. nih.govmyfoodresearch.com For "this compound," reversed-phase HPLC is the most common approach.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The acidic modifier ensures that the amino group is protonated, leading to better peak shape.

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) can be used, but it is not very sensitive. More sensitive and specific detection can be achieved with an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS). thermofisher.comnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Methyl 9-aminononanoate |

| Methyl 9-amino-nonanoate-D3 |

| 15N-9-aminononanoic acid methyl ester |

| Mosher's acid |

| Polyamide 9 |

| Nylon 9 |

| Trifluoroacetic anhydride |

| Pentafluoropropionic anhydride |

| Formic acid |

| Ammonium acetate (B1210297) |

| Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds within complex matrices. science.gov For amino acid derivatives like this compound, GC-MS provides high chromatographic resolution and reproducible retention times, making it a golden standard for metabolite analysis. The successful analysis of this compound by GC-MS, however, is contingent on chemical derivatization. Free amino acids and their simple esters are polar, often non-volatile, and can be thermally labile, which makes them unsuitable for direct GC-MS analysis. nih.govmdpi.com

Derivatization is essential to mask the polar amino group, thereby increasing the compound's volatility and thermal stability. researchgate.net This process reduces the compound's polarity and tendency to form hydrogen bonds, which can otherwise lead to poor peak shape and adsorption issues within the GC system. A common strategy involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. mdpi.com Since the target compound is already a methyl ester, only the derivatization of the 9-amino group is required. Reagents such as pentafluoropropionic anhydride (PFPA) are used to convert the amino group into a less polar, more volatile derivative suitable for GC analysis. nih.gov

Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a capillary column, such as a DB-5MS, which separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum displays a unique fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification by comparing the spectrum to established libraries. researchgate.net For instance, while not the amino derivative, nonanoic acid methyl ester has been successfully identified as a component in complex biological samples derived from sphingosines using GC-MS, demonstrating the method's efficacy for this class of compounds. researchgate.net

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Derivatization | Acylation of the amino group (e.g., with PFPA in ethyl acetate, 65°C for 30 min) | Increases volatility and thermal stability for GC analysis. | nih.gov |

| GC Column | J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Separates derivatized compounds based on volatility and polarity. | |

| Carrier Gas | Helium | Transports the sample through the GC column. | |

| Injection Mode | Pulsed Splitless | Ensures efficient transfer of the sample onto the column. | |

| Oven Program | Initial temp 40°C, ramp to 320°C | Controls the separation of compounds by their boiling points. | |

| Ionization | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | Fragments the molecule to produce a characteristic mass spectrum. PCI can preserve the molecular ion. | researchgate.net |

| Detection | Mass Spectrometer (e.g., Quadrupole or QqQ) | Detects and identifies compounds based on their mass-to-charge ratio and fragmentation pattern. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For compounds that are non-volatile, polar, or thermally unstable even after derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov This technique is particularly advantageous for analyzing amino acids as it can often be performed without the need for derivatization, thus avoiding potential issues with reaction efficiency and cost. longdom.org Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers high throughput, broad coverage, and high sensitivity for the analysis of non-volatile metabolites. nih.gov

In the context of this compound, LC-MS allows for its direct analysis in complex mixtures. The separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Novel mixed-mode HPLC columns have been developed that can effectively separate a wide range of amino acids. longdom.org The mobile phase typically consists of an aqueous solution and an organic solvent, such as acetonitrile, with additives like formic acid to improve peak shape and ionization efficiency. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer through an interface, most commonly an Electrospray Ionization (ESI) source, which is well-suited for ionizing polar molecules like amino acids from a liquid stream. The mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF), provides high mass accuracy and resolution. nih.gov This capability allows for the determination of the compound's elemental composition from its exact mass, providing a high degree of confidence in its identification, even in the absence of a reference standard. nih.gov

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| Derivatization | Often not required | Simplifies sample preparation and avoids derivatization inefficiencies. | longdom.org |

| LC System | Ultra High-Performance Liquid Chromatography (UPLC) | Provides fast separation with high resolution and sensitivity. | nih.gov |

| LC Column | Reversed-phase (e.g., C18) or Mixed-Mode | Separates the analyte from other components in the mixture. | longdom.orgnih.gov |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile | Elutes the compound from the column for detection. | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent for MS analysis. | |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Provides high-accuracy mass measurements for identification and quantification. | nih.gov |

Development of Derivatization Protocols for Analytical Precision

The development of robust derivatization protocols is critical for achieving analytical precision and accuracy in the GC-MS analysis of amino acid derivatives. nih.gov The primary goals are to increase compound volatility and to produce stable derivatives in a consistent and reproducible manner. researchgate.net For a molecule like this compound, the focus is on the derivatization of the primary amine.

A widely used and effective method is a two-step procedure involving esterification followed by acylation. mdpi.comresearchgate.net While the target compound is already an ester, understanding the full process is key. The esterification step, typically using 2 M HCl in methanol at 80°C, converts the carboxylic acid group to a methyl ester. nih.gov The subsequent acylation step targets the amino group. Reagents such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. nih.gov For example, reacting the methyl ester with PFPA in ethyl acetate at 65°C for 30 minutes yields a stable, volatile derivative suitable for GC-MS. nih.gov

Another effective reagent is methyl chloroformate (MCF), which reacts with both amino and carboxylic acid groups, yielding stable derivatives with specific fragmentation patterns that aid in structure elucidation. researchgate.netnih.gov Optimization of these protocols involves careful control of reaction parameters such as temperature, time, and reagent concentration to ensure the reaction goes to completion without degradation of the analyte. mdpi.comnih.gov

To achieve high precision, stable isotope-labeled internal standards are often incorporated. For instance, performing the esterification step with a deuterated reagent like tetradeutero-methanol (CD₃OD) generates a derivative with a known mass shift. nih.gov By adding a known amount of this labeled standard to the sample before preparation, any variability in derivatization yield or instrument response can be normalized, significantly improving the accuracy and precision of quantification. nih.gov The stability of the final derivatives is also a crucial factor; Me-PFP derivatives, for example, have been shown to be stable in toluene (B28343) extracts for at least 14 days, allowing for high-throughput analysis. mdpi.comresearchgate.net

| Reagent | Target Functional Group | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Pentafluoropropionic Anhydride (PFPA) | Amino, Hydroxyl | 65°C for 30 minutes in ethyl acetate | Forms stable, volatile derivatives with good chromatographic properties. | nih.gov |

| Methyl Chloroformate (MCF) | Amino, Carboxyl | Reaction in aqueous methanol/ethanol with pyridine | Rapid reaction, stable products, characteristic mass spectra. | researchgate.netnih.gov |

| N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Amino, Carboxyl, Hydroxyl | Silylation agent, various conditions | Popular for creating volatile TMS derivatives. | |

| HCl in Methanol (CH₃OH) | Carboxyl | 80°C for 60 minutes | Standard procedure for esterification to methyl esters. | nih.govmdpi.com |

| HCl in Tetradeutero-methanol (CD₃OD) | Carboxyl | 80°C for 60 minutes | Creates stable isotope-labeled internal standards for precise quantification. | nih.gov |

Role As a Monomer and Building Block in Advanced Materials Science Research

Precursor in Bio-Based Polyamide Synthesis

The primary application of methyl 9-aminononanoate is as a direct precursor for the synthesis of bio-based polyamides. Polyamides, commonly known as nylons, are a class of high-performance thermoplastics renowned for their excellent mechanical strength, thermal stability, and chemical resistance. researchgate.net The use of monomers derived from natural sources, such as vegetable oils, positions these materials as sustainable alternatives to their petroleum-based counterparts. researchgate.netgoogle.com

Methyl 9-aminononanoate is the key monomer for the production of Polyamide 9, or Nylon-9. The synthesis of Nylon-9 from this monomer is a classic example of condensation polymerization. In this process, the amine group of one monomer molecule reacts with the ester group of another. This reaction forms a stable amide bond (-CO-NH-), the repeating unit of the polyamide chain, and eliminates a small molecule, in this case, methanol (B129727) (CH₃OH).

n [NH₂(CH₂)₈COOCH₃] → [-NH(CH₂)₈CO-]n + n [CH₃OH]

This polymerization is typically carried out at elevated temperatures under a vacuum or in the presence of an inert gas to facilitate the removal of the methanol byproduct, which drives the reaction toward the formation of a high molecular weight polymer. The resulting Nylon-9 is a semi-crystalline thermoplastic characterized by its nine-carbon repeating unit, which imparts properties such as lower water absorption compared to shorter-chain nylons, good dimensional stability, and flexibility. nih.gov A key advantage is its derivation from unsaturated natural fatty acids, making it a bio-based polymer. google.com

The polymerization of ω-amino acid esters like methyl 9-aminononanoate proceeds via a step-growth mechanism, specifically through polycondensation. The reaction can be catalyzed by acids, bases, or transition metal compounds, although thermal self-polymerization is also common. The kinetics of the polymerization are influenced by several factors:

Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions if not properly controlled.

Catalyst: The presence and type of catalyst can significantly accelerate the rate of amide bond formation.

Byproduct Removal: The efficiency of removing the methanol byproduct is critical. Its accumulation can inhibit the forward reaction, limiting the final molecular weight of the polymer according to Le Chatelier's principle.

The process begins with the formation of dimers, trimers, and other small oligomers. As the reaction progresses and the concentration of monomer decreases, these oligomers react with each other, leading to a gradual increase in the average molecular weight of the polymer chains. Achieving a high degree of polymerization, which is necessary for desirable mechanical properties, requires high conversion rates (typically >99%).

The purity of the methyl 9-aminononanoate monomer is a critical factor that directly impacts the properties of the final polyamide. researchgate.net Impurities can interfere with the polymerization process and degrade the quality of the resulting material in several ways:

Chain Termination: Monofunctional impurities can react with the growing polymer chains, capping them and preventing further increases in molecular weight. This leads to a lower average molecular weight, resulting in reduced mechanical strength and toughness. researchgate.net

Stoichiometric Imbalance: In condensation polymerization, achieving a high molecular weight is dependent on maintaining a precise 1:1 stoichiometric ratio of reactive end groups. Impurities can disrupt this balance.

Discoloration and Reduced Stability: Certain impurities can cause discoloration of the polymer during the high-temperature polymerization process and may also reduce the thermal and oxidative stability of the final product.

High-purity monomers are essential for synthesizing high-performance polyamides with consistent and predictable properties. nih.gov The relationship between monomer purity and key polymer properties is summarized below.

| Monomer Purity | Average Molecular Weight | Mechanical Properties (e.g., Tensile Strength) | Thermal Stability (e.g., Melting Point) |

| High | High | Excellent | High and Consistent |

| Low | Low | Poor / Brittle | Lowered and Broadened |

Applications in the Development of Other Biopolymers and Specialty Chemicals

Beyond Nylon-9, methyl 9-aminononanoate is a versatile building block for other advanced biopolymers and specialty chemicals. Its bifunctional nature allows for its incorporation into various polymer architectures, including poly(ester amides) and poly(β-amino esters). rsc.orgfrontiersin.org

Poly(ester amides) (PEAs): These polymers incorporate both ester and amide linkages in their backbones, combining the beneficial properties of both polyesters (e.g., biodegradability, flexibility) and polyamides (e.g., high thermal stability, mechanical strength). rsc.orgnih.gov Methyl 9-aminononanoate can be copolymerized with diols and diacids to create PEAs with tailored properties for applications in biomedical fields, such as tissue engineering and drug delivery systems. nih.gov

Specialty Chemicals: The monomer can be chemically transformed into other valuable intermediates. For example, the ester group can be reduced to an alcohol, or the amine group can be modified. One notable application is its use as a substrate for enzymatic oxidation to produce ω-hydroxy fatty acid esters, which are themselves monomers for sustainable polymers. caymanchem.comglpbio.com

The diverse applications of this monomer are highlighted in the following table.

| Application Area | Resulting Product | Key Features |

| Bio-Based Polyamides | Nylon-9 | Sustainable, good mechanical and thermal properties. |

| Copolymers | Poly(ester amides) (PEAs) | Combines properties of polyesters and polyamides; often biodegradable and biocompatible. rsc.orgnih.gov |

| Chemical Intermediates | ω-Hydroxy Fatty Acid Esters | Precursors for other classes of sustainable polymers. caymanchem.comglpbio.com |

| Functional Polymers | Poly(β-amino esters) (PβAEs) | Cationic, biodegradable polymers used in gene delivery. frontiersin.org |

Functionalization Strategies for Modifying Material Performance

Functionalization of polyamides derived from methyl 9-aminononanoate is a key strategy for tailoring their properties to meet the demands of specific high-value applications, particularly in the biomedical field. researchgate.net These strategies involve introducing specific chemical groups into the polymer structure, either during or after polymerization, to modify performance characteristics such as surface properties, biocompatibility, or reactivity.

One common approach involves the copolymerization of methyl 9-aminononanoate with other monomers that contain desired functional groups. This allows for the direct incorporation of functionalities into the polymer backbone.

Post-polymerization modification is another powerful technique. The amide groups in the polyamide backbone can be chemically modified, although this can be challenging due to their stability. A more accessible approach is to introduce reactive sites during synthesis that can be later used for grafting other molecules. For example, incorporating monomers with pendant reactive groups allows for the attachment of bioactive molecules, drugs, or other polymers to the polyamide chain. researchgate.netelsevierpure.com These modifications can transform a standard polyamide into a functional material for advanced applications like medical device coatings, drug delivery systems, and scaffolds for tissue engineering. researchgate.net

Biochemical and Interfacial Research Applications of Nonanoic Acid, 9 Amino , Methyl Ester

Investigation of Biochemical Interactions at the Molecular Level

The study of Nonanoic acid, 9-amino-, methyl ester at the molecular level reveals its potential to engage in significant biochemical interactions, primarily through enzymatic processes and binding to biological receptors. Research into closely related molecules provides a foundational understanding of how this specific compound may behave within biological systems.

Interaction with Enzymes and Biological Receptors

Direct research on the enzymatic interactions of this compound is specific; however, studies on its structural analogs provide significant insights. The ester and amino functional groups are key sites for enzymatic activity. For instance, nonanoic acid methyl ester, which lacks the 9-amino group, is a known substrate for the E. coli alkane hydroxylase system (AlkBGT). caymanchem.com This enzyme system hydroxylates the terminal omega (ω)-carbon, demonstrating that the methyl ester end of the molecule is accessible to and recognized by microbial enzymes. caymanchem.com

Furthermore, derivatives of nonanoic acid have been shown to interact with key metabolic receptors. 8-methyl nonanoic acid (8-MNA), a structural isomer of the parent acid, is suggested to be a selective activator of the peroxisome proliferator-activated receptor gamma (PPARγ), a crucial regulator of lipid and glucose metabolism. nih.gov The biological effects of capsaicinoids, from which 8-MNA is a metabolite, are often mediated by the transient receptor potential cation channel subfamily V member 1 (TRPV1), although some mechanisms are independent of this receptor. nih.gov Another significant interaction observed with 8-MNA is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov These findings suggest that this compound could potentially interact with similar enzymatic and receptor pathways, warranting further investigation.

Table 1: Documented Interactions of Compounds Related to this compound

| Compound | Interacting Enzyme/Receptor | Observed Effect | Reference |

|---|---|---|---|

| Nonanoic acid, methyl ester | Alkane hydroxylase system (AlkBGT) from E. coli | Substrate for ω-oxidation, producing 9-hydroxy methyl nonanoate. | caymanchem.com |

| 8-Methyl nonanoic acid (8-MNA) | AMP-activated protein kinase (AMPK) | Activation of the AMPK pathway, leading to inhibition of lipogenesis. | nih.gov |

| 8-Methyl nonanoic acid (8-MNA) | Peroxisome proliferator-activated receptor gamma (PPARγ) | Suggested to function as a selective activator. | nih.gov |

Role in Fatty Acid Metabolism and Derivative Transformations

This compound is intrinsically linked to fatty acid metabolism due to its structure as a medium-chain fatty acid derivative. hmdb.ca The parent compound, nonanoic acid (also known as pelargonic acid), is a naturally occurring nine-carbon saturated fatty acid involved in lipid metabolic pathways. hmdb.canih.gov

The methyl ester form undergoes specific biotransformations. As a substrate for the AlkBGT enzyme system, nonanoic acid methyl ester is oxidized to 9-hydroxy methyl nonanoate, an ω-hydroxy fatty acid ester. caymanchem.com This transformation is a key step in pathways that produce valuable biopolymers from fatty acid feedstocks. caymanchem.com Whole-cell biocatalysis setups using E. coli have demonstrated the ω-oxidation of nonanoic acid and its esters, highlighting a pathway for converting these molecules into dicarboxylic acids or their mono-esters. nih.gov

The metabolic role of related compounds further illuminates potential activities. 8-MNA has been shown to block de novo lipogenesis, the process of synthesizing fatty acids, by activating the AMPK pathway. nih.gov This suggests that derivatives of nonanoic acid can play a significant regulatory role in lipid synthesis and storage. nih.gov Additionally, this compound is itself a product of derivative transformations. Patented synthesis methods describe its production from long-chain unsaturated fatty acids, such as oleic acid, through a multi-step process involving metathesis, oxidative cleavage, and reductive amination. google.com

Table 2: Examples of Derivative Transformations Involving Nonanoic Acid and Its Esters

| Substrate | Enzyme/Process | Product | Significance | Reference |

|---|---|---|---|---|

| Nonanoic acid, methyl ester | Alkane hydroxylase system (AlkBGT, AlkBGTHJL) | 9-hydroxy methyl nonanoate | Production of ω-hydroxy fatty acid esters for biopolymers. | caymanchem.comnih.gov |

| Long-chain unsaturated fatty acids (e.g., oleic acid) | Metathesis, Oxidative Cleavage, Reductive Amination | This compound | Synthesis of the title compound from renewable sources. | google.com |

| Dihydrocapsaicin (DHC) | In vivo metabolism (hydrolysis) | 8-Methyl nonanoic acid (8-MNA) | Metabolic byproduct with biological activity on lipid metabolism. | nih.gov |

Applications in Metabolite Profiling and Pathway Elucidation Studies

In the field of metabolomics, this compound serves as a potential biomarker for elucidating metabolic pathways. Untargeted profiling techniques, such as gas chromatography-mass spectrometry (GC-MS), are designed to detect a wide array of small molecules in biological samples, and this compound's chemical properties make it a suitable analyte. qub.ac.uk

Metabolomics studies have identified various esters and amino acid derivatives as being differentially regulated in response to biological processes, such as tuber dormancy in plants. qub.ac.uk The presence and concentration of compounds like this compound can provide a snapshot of the metabolic state of an organism, helping to unravel complex biochemical networks. For example, its detection could signify alterations in pathways that bridge fatty acid and amino acid metabolism. qub.ac.uk While the Golm Metabolome Database contains entries for the related nonanoic acid methyl ester, highlighting its relevance in such studies, specific profiling data for the 9-amino derivative is less common, indicating an area ripe for future research. mpg.de

Table 3: Potential Applications in Metabolite Profiling

| Application Area | Methodology | Potential Information Gained | Reference |

|---|---|---|---|

| Pathway Elucidation | GC-MS, LC-MS | Identification of novel links between fatty acid ω-oxidation and amino acid metabolism. | qub.ac.uk |

| Biomarker Discovery | Untargeted Metabolomics | Correlation of compound levels with specific physiological or pathological states. | qub.ac.uk |

| Bioprocess Monitoring | Quantitative Metabolomics | Tracking the efficiency of biocatalytic production of amino fatty acids. | nih.gov |

Fundamental Studies on Biological Activity Mechanisms (e.g., permeation enhancement mechanisms at a cellular level)

A significant area of research for this compound and related compounds is their function as chemical permeation enhancers (CPEs) for transdermal drug delivery. researchgate.net The ability to increase the transport of therapeutic agents across the skin barrier is of great interest, and amino acid derivatives are considered promising candidates due to their high biodegradability and low toxicity. researchgate.netnih.gov

The fundamental mechanism by which these molecules act involves interaction with the primary skin barrier, the stratum corneum. researchgate.net It is proposed that CPEs insert into the highly ordered intercellular lipid bilayers of the stratum corneum, disrupting their structure and increasing their fluidity. This transient and reversible disruption creates pathways for drug molecules to permeate more easily through the skin. researchgate.net

Studies on structurally similar compounds provide strong evidence for this mechanism. Nonanoic acid methyl ester has been shown to enhance the penetration of minoxidil (B1677147) through hamster skin. caymanchem.com Research on a series of N-dodecanoyl-amino acid methyl esters demonstrated their ability to increase the permeation of hydrocortisone. nih.gov The efficacy of these enhancers is closely tied to their molecular structure, including the length of the alkyl chain and the nature of the headgroup. The amphiphilic nature of this compound, with its lipophilic nine-carbon chain and hydrophilic amino-ester headgroup, fits the profile of an effective CPE. researchgate.netnih.gov

Table 4: Research on Permeation Enhancement by Related Amino Acid Esters

| Enhancer Compound | Model Drug | Key Finding | Reference |

|---|---|---|---|

| Nonanoic acid, methyl ester | Minoxidil | Effectively enhanced the penetration of the drug into isolated hamster skin. | caymanchem.com |

| N-dodecanoyl-amino acid methyl esters (various amino acids) | Hydrocortisone | All tested compounds increased drug permeation, with the proline derivative being most effective. | nih.gov |

| Esters of 6-aminohexanoic acid | Theophylline | Enhancing activity was influenced by branching in the alkanol moiety of the ester. | researchgate.net |

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies of Enzymatic Transformations and Biomolecular Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule, such as methyl 9-aminononanoate, and a biological macromolecule, typically an enzyme or a receptor. These studies are crucial for understanding the compound's potential biological activity and the mechanisms of enzymatic transformations at a molecular level.

Molecular Modeling: This involves creating a three-dimensional model of methyl 9-aminononanoate. The flexible nature of its nine-carbon chain would be a key focus, with conformational analysis performed to identify low-energy shapes (conformers) the molecule is likely to adopt. This is essential for understanding how it might fit into a protein's active site.

Docking Studies: In a docking simulation, the modeled methyl 9-aminononanoate would be computationally placed into the binding site of a target enzyme. For instance, if one were to study its enzymatic hydrolysis, a lipase (B570770) or esterase would be chosen as the target. The simulation would explore various orientations and conformations of the ligand within the active site to find the most stable binding mode. The results are typically scored based on the predicted binding energy, which indicates the strength of the interaction. While studies have explored the synthesis of methyl 9-aminononanoate via reductive amination, specific docking studies detailing its interaction with the enzymes involved are not published. researchgate.netscribd.com Similarly, its role in the synthesis of histone deacetylase (HDAC) inhibitors suggests potential interactions with HDAC enzymes, but specific docking results for this precursor molecule are not available. mdpi.comnih.gov

A hypothetical data table for such a study would look like this, but the values are purely illustrative due to the lack of actual research data.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Lipase A | (Data not available) | (Data not available) |

| Esterase B | (Data not available) | (Data not available) |

| HDAC Isoform | (Data not available) | (Data not available) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and structure.

Electronic Structure: These calculations would determine the distribution of electrons within the methyl 9-aminononanoate molecule. Key parameters derived from this include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Analysis: The electronic structure data can be used to predict which parts of the molecule are most likely to participate in chemical reactions. For methyl 9-aminononanoate, the primary amine (-NH2) group would be expected to be a primary site for nucleophilic attack, while the carbonyl carbon of the ester group would be an electrophilic site. Reactivity descriptors such as electrostatic potential maps would visually represent these reactive areas. Although the synthesis of this compound is well-documented, quantum chemical calculations detailing its electronic structure and reactivity have not been published. researchgate.net

A summary of typical parameters from a quantum chemical calculation is presented below. The values are placeholders.

| Parameter | Calculated Value |

| HOMO Energy | (Data not available) |

| LUMO Energy | (Data not available) |

| HOMO-LUMO Gap | (Data not available) |

| Dipole Moment | (Data not available) |

Mechanistic Insights into Chemical and Biochemical Reactions

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical and biochemical reactions. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms, determine rate-limiting steps, and understand the factors that influence reaction outcomes.

Chemical Reactions: For methyl 9-aminononanoate, a key chemical reaction is its synthesis via the reductive amination of methyl 9-oxononanoate (B1257084). researchgate.netresearchgate.net A computational mechanistic study would model the interaction of the aldehyde with ammonia (B1221849) to form an intermediate imine, followed by its reduction. DFT calculations would be used to map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies for each step. This would provide a detailed understanding of the reaction kinetics and thermodynamics.

Biochemical Reactions: The hydrolysis of the methyl ester group by an esterase is a fundamental biochemical reaction this compound could undergo. Computational studies could model this process within the enzyme's active site. Such a study would likely investigate the catalytic triad (B1167595) (e.g., Ser-His-Asp) common in esterases and model the nucleophilic attack of the serine residue on the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent release of methanol (B129727) and 9-aminononanoic acid. While the synthesis and hydrolysis of this compound are known processes, detailed computational mechanistic studies are not found in the literature. google.com

Prediction of Spectroscopic Properties from First Principles

First-principles (ab initio) calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its vibrational and electronic behavior.

Infrared (IR) and Raman Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of a molecule. For methyl 9-aminononanoate, this would involve calculating the frequencies corresponding to the stretching and bending of its various bonds, such as the N-H stretches of the amine group, the C=O stretch of the ester, and the C-H stretches of the alkyl chain. This theoretical spectrum can be invaluable for interpreting experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is a powerful tool for assigning peaks in experimental NMR data and confirming the compound's structure. Although NMR data for derivatives of methyl 9-aminononanoate have been published, first-principles predictions for the compound itself are not available. mdpi.comnih.gov

Below is an example of how predicted spectroscopic data might be presented. The values are illustrative.

| Spectroscopic Data | Predicted Values (Illustrative) |

| Key IR Frequencies (cm⁻¹) | N-H stretch: (Data not available)C=O stretch: (Data not available)C-N stretch: (Data not available) |

| ¹H NMR Chemical Shifts (ppm) | -OCH₃: (Data not available)-CH₂-NH₂: (Data not available) |

| ¹³C NMR Chemical Shifts (ppm) | C=O: (Data not available)-OCH₃: (Data not available)-CH₂-NH₂: (Data not available) |

Future Research Directions and Sustainable Production Strategies

Development of Highly Efficient and Economically Viable Synthetic Routes from Renewable Resources

The transition from petrochemical feedstocks to renewable biomass is fundamental for the sustainable production of methyl 9-aminononanoate. The most promising and abundant renewable precursor is oleic acid, a major component of various vegetable oils. acs.org Current research focuses on multi-step chemo-enzymatic pathways that begin with the oxidative cleavage of oleic acid's double bond.

Traditionally, this cleavage is achieved through ozonolysis, a process with significant energy demands and safety concerns. acs.org Greener alternatives are now centered on using hydrogen peroxide (H₂O₂) in the presence of catalysts, which yields azelaic acid and pelargonic acid. acs.orgacs.org Azelaic acid, or its derivatives like 9-oxononanoic acid, serves as a key intermediate. rsc.orgresearchgate.net Subsequent biotransformation steps, such as reductive amination or transamination, convert the terminal carbonyl or hydroxyl group into the required amino group. For instance, ω-transaminases have been successfully used to convert ω-hydroxy or ω-oxo fatty acids into the corresponding ω-amino fatty acids. google.comresearchgate.netrug.nl The final step involves the esterification of the carboxylic acid to yield the target methyl ester.

| Renewable Feedstock | Key Intermediate | Primary Conversion Method | Reported Yield of Intermediate | Reference |

|---|---|---|---|---|

| Oleic Acid | Azelaic Acid | Ozonolysis | ~80% | rsc.org |

| Vegetable Oils (general) | Azelaic Acid | Catalytic Oxidation (H₂O₂) | Up to 80% | acs.org |

| Triadica sebifera (non-edible) seed oil | Azelaic Acid | Heterogeneous Catalysis (WO₃-Na₂SnO₃/H₂O₂) | 48-72% | nih.gov |

| Linoleic Acid | 9-Oxononanoic Acid | Multi-enzyme cascade (Lipoxygenase/Lyase) | 34% substrate conversion | researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Conversion and Selectivity

Advances in catalysis are paramount for optimizing the synthesis of methyl 9-aminononanoate from renewable precursors. Research is progressing on two main fronts: heterogeneous chemocatalysis and biocatalysis.

Heterogeneous Catalysts: For the oxidative cleavage of oleic acid, tungsten-based catalysts have emerged as a leading choice for "green" chemistry approaches. Systems utilizing tungstic acid (H₂WO₄) or tungsten oxides (WO₃), often on supports like alumina, with hydrogen peroxide as the oxidant, offer a recyclable and less hazardous alternative to ozonolysis. acs.orgnih.gov These catalysts function by forming highly reactive peroxotungstate species that efficiently cleave the carbon-carbon double bond. acs.org Research focuses on improving catalyst stability, recyclability, and reaction kinetics to make the process industrially scalable. acs.org

Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity and operate under mild reaction conditions, reducing energy consumption and byproduct formation. For the synthesis of ω-amino acid esters, several classes of enzymes are relevant:

Lipases: These enzymes are highly effective for esterification reactions and can also catalyze aminolysis and the polymerization of amino-esters into polyamides under solvent-free conditions. google.com

Transaminases (TAs): ω-Transaminases are particularly valuable for their ability to stereoselectively convert a terminal ketone or aldehyde group into a primary amine, which is a crucial step in forming 9-aminononanoic acid from its oxo-precursor. google.comresearchgate.net

Dehydrogenases: Alcohol and aldehyde dehydrogenases can be used in enzymatic cascades to convert terminal hydroxyl groups into carboxylic acids or aldehydes, which are precursors for amination. rug.nl

| Catalyst Type | Reaction Step | Key Advantages | Example System | Reference |

|---|---|---|---|---|

| Heterogeneous (Tungsten-based) | Oxidative Cleavage | Recyclable, uses H₂O₂ (green oxidant), avoids ozone | WO₃-Na₂SnO₃ | nih.gov |

| Biocatalyst (ω-Transaminase) | Amination | High stereoselectivity, mild conditions, green alternative | Engineered ω-TAs for pharmaceutical intermediates | researchgate.net |

| Biocatalyst (Lipase) | Esterification / Polymerization | High functional group tolerance, solvent-free options | Candida antarctica lipase (B570770) B (CALB) | google.com |

| Homogeneous (Rhodium-based) | Hydroaminomethylation | Direct functionalization of double bonds to amines | Rh(acac)(cod)/SulfoXantphos | researchgate.net |

Expanded Scope of Applications in Advanced Materials and Biochemical Probes

The bifunctional nature of methyl 9-aminononanoate—possessing both an amine and an ester group—makes it a prime candidate for polymerization into advanced, bio-based materials.

Advanced Materials: The most significant application is as a monomer for producing long-chain polyamides. Specifically, the hydrolysis of the methyl ester to 9-aminononanoic acid provides the monomer for Nylon-9. mdpi.com Furthermore, it can be combined with another bio-based monomer, azelaic acid, to produce Polyamide 6,9 (PA 6,9). rsc.org These bio-based polyamides are gaining traction as sustainable, high-performance alternatives to their petrochemical counterparts in industries such as automotive, textiles, and electronics, offering excellent mechanical properties and lower moisture uptake compared to shorter-chain nylons. mdpi.com Research in this area focuses on optimizing polymerization processes and characterizing the resulting polymers to expand their market applications. nih.govnih.govbachem.com

Biochemical Probes: The potential use of methyl 9-aminononanoate as a biochemical probe is an emerging area of research. Long-chain fatty acyl-CoA esters are recognized as key intermediates and signaling molecules in numerous metabolic pathways. nih.gov The structure of methyl 9-aminononanoate, a long-chain amino acid ester, could be modified to serve as a tool for studying these processes. By attaching a fluorescent reporter group (a fluorophore) to the terminal amino group, the molecule could be used to visualize and track the uptake and transport of amino acids and fatty acids in biological systems, such as in plant or cell metabolism studies. biorxiv.org This would involve reacting the primary amine with fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) or N-hydroxysuccinimide (NHS) esters of dyes. acs.orgacs.orgbiorxiv.org While the direct application of this specific molecule as a probe is not yet established, the development of such tools from bio-based platform chemicals represents a promising direction for future research.

Integration of Chemoinformatics and Machine Learning for Compound Discovery and Optimization

The fields of chemoinformatics and machine learning (ML) are poised to revolutionize the discovery and production of sustainable chemicals like methyl 9-aminononanoate. These computational tools can accelerate development timelines and reduce costs by shifting from purely experimental-based discovery to a data-driven, predictive approach.

Catalyst Design and Discovery: Machine learning algorithms can rapidly screen vast numbers of potential catalyst compositions to predict their performance. For heterogeneous catalysts, ML models can identify correlations between a catalyst's properties (e.g., composition, surface structure) and its activity and selectivity, guiding researchers toward the most promising candidates for synthesis and testing. nih.gov In biocatalysis, ML is used to navigate the complex protein sequence space during enzyme engineering. Predictive models can identify mutations that are likely to enhance an enzyme's stability, activity, or selectivity for a specific substrate, dramatically speeding up the directed evolution process.

Synthesis Route Optimization: Chemoinformatics databases and reaction prediction algorithms can help design and optimize synthetic pathways. By analyzing vast datasets of chemical reactions, these tools can suggest the most efficient routes from a given renewable feedstock to the target molecule, predict reaction yields, and identify potential byproducts. This aids in designing more sustainable and economically viable manufacturing processes.